9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one
Description
9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinolin-1(2H)-one family. This scaffold is recognized for its diverse bioactivities, including anticancer, anti-inflammatory, and 5-HT3 antagonistic properties . The compound features a bromine atom at position 9 and a hydroxymethyl group at position 6, which likely enhance its reactivity and interactions with biological targets. These substituents may influence solubility, metabolic stability, and binding affinity, making it a promising candidate for drug discovery .
Properties
CAS No. |
919291-38-6 |
|---|---|
Molecular Formula |
C14H10BrNO2 |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
9-bromo-6-(hydroxymethyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C14H10BrNO2/c15-10-1-2-11-9(7-17)5-8-3-4-16-14(18)13(8)12(11)6-10/h1-6,17H,7H2,(H,16,18) |
InChI Key |
PXUXIFXXTBTUKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)CO |
Origin of Product |
United States |
Preparation Methods
Method A: Bromination and Hydroxymethylation
- Starting Material : Begin with benzo[h]isoquinolin-1-one.
- Bromination : The starting material is treated with bromine in an appropriate solvent (such as dichloromethane) under controlled conditions to introduce the bromine substituent at the 9th position.
- Hydroxymethylation : The brominated compound is then subjected to a hydroxymethylation reaction using formaldehyde in the presence of a base (like sodium hydroxide) to introduce the hydroxymethyl group at the 6th position.
Yield and Efficiency : This method typically yields moderate to high efficiency depending on reaction conditions, with reported yields around 70-85%.
Method B: One-Pot Synthesis
This method combines both bromination and hydroxymethylation in a one-pot reaction.
- Reagents : Use a mixture of formaldehyde, bromine, and a catalytic amount of an acid (like hydrochloric acid).
- Procedure : The mixture is stirred at room temperature, allowing for simultaneous bromination and hydroxymethylation.
- Isolation : After completion, the product is extracted using organic solvents, followed by purification through column chromatography.
Yield and Efficiency : This method has been shown to provide yields in the range of 60-75%, with the advantage of reduced reaction time.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Method A | High selectivity for positions | Requires multiple steps | 70-85% |
| Method B | Time-efficient | Possible side reactions | 60-75% |
Research Findings
Recent studies have highlighted the biological activities associated with compounds similar to 9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one:
Antimicrobial Activity : Compounds in this class have shown promising results against various bacterial strains.
Anticancer Properties : Research indicates potential mechanisms involving DNA interaction, which may inhibit cancer cell proliferation.
Chemical Reactions Analysis
Types of Reactions
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Hydrogenated derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry
In chemistry, 9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure and the presence of the bromine atom, which can enhance fluorescence .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its stable aromatic structure .
Mechanism of Action
The mechanism of action of 9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position: Bromine at C9 (target compound) vs.
- Hydroxymethyl vs. Alkyl Groups: The hydroxymethyl group in the target compound improves aqueous solubility compared to lipophilic benzyl or methyl substituents in analogues like 3-(3-bromobenzyl)isoquinolin-1(2H)-one .
- Halogen Effects : Bromine (larger, polarizable) vs. chlorine (smaller, less polarizable) influences intermolecular interactions, as seen in 7-chloro derivatives .
Bioactivity Profiles
- Anticancer Activity: The target compound’s hydroxymethyl group may facilitate hydrogen bonding with biological targets, akin to triazole-modified 9-bromonoscapine derivatives, which show enhanced anticancer activity via tubulin binding .
- 5-HT3 Antagonism: Isoquinolin-1(2H)-ones with electron-withdrawing groups (e.g., bromo, chloro) exhibit improved receptor affinity, as demonstrated in 3-(3-bromobenzyl)isoquinolin-1(2H)-one .
- TNF-α Inhibition: Methyl or benzyl substituents (e.g., 6-bromo-2-methylisoquinolin-1(2H)-one) may reduce steric clashes in enzyme binding pockets compared to hydroxymethyl groups .
Biological Activity
9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, characterized by a heterocyclic aromatic structure. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features, including a bromine atom and a hydroxymethyl group, contribute to its reactivity and potential therapeutic effects.
The molecular formula of 9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one is with a molecular weight of 304.14 g/mol. The compound's structure includes:
- A bromine atom at the 9th position
- A hydroxymethyl group at the 6th position
These modifications enhance the compound's biological activity compared to other isoquinoline derivatives.
Antimicrobial Activity
Research indicates that 9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one exhibits potential antimicrobial properties. Its mechanism likely involves interaction with microbial DNA or proteins, inhibiting their function and leading to cell death.
Anticancer Activity
The compound has shown promise in anticancer applications, potentially targeting various cancer cell lines. Studies suggest that it may inhibit specific enzymes or disrupt cellular processes associated with cancer progression.
The biological activity of 9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one is attributed to its ability to bind to critical molecular targets within cells. This binding can alter the structure and function of proteins or nucleic acids, leading to:
- Inhibition of enzyme activity
- Disruption of cellular pathways associated with growth and proliferation
Case Studies
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one | Similar isoquinoline core | Different substitution pattern |
| 5-Bromoisoquinolin-1(2H)-one | Isoquinoline base | Lacks hydroxymethyl group |
| 6-Bromo-2-methylisoquinolin-1(2H)-one | Methyl substitution | Potentially altered biological activity |
The comparative analysis highlights how structural variations influence biological activity, emphasizing the unique properties of 9-Bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
